2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Description
2-Bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a fused bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridin-5-one core. This structure comprises a six-membered aromatic ring fused to a five-membered pyrrole ring, with three nitrogen atoms contributing to strong hydrogen-bonding capabilities and three C-sp² positions for functionalization . The bromine atom at position 2 and the methyl group at position 6 introduce steric and electronic effects, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
SJQPSYWAEHFCEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Multicomponent Bicyclization Strategy
One of the most effective synthetic routes to pyrrolo[3,4-b]pyridine derivatives, including 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, is through a four-component bicyclization approach. This method involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one under microwave irradiation in acidic media (e.g., acetic acid) to facilitate a cascade of Knoevengel condensation, Michael addition, and double cyclization steps.
- The reaction proceeds by initial formation of intermediates through nucleophilic ring-opening of 4-hydroxy-6-methyl-2H-pyran-2-one by aryl amines.
- Subsequent condensation with arylglyoxals and pyrazol-5-amines leads to cyclization and formation of the fused pyrrolo[3,4-b]pyridine core.
- Microwave-assisted heating at approximately 110 °C for 25–30 minutes accelerates the reaction, yielding the target compound in moderate to good yields (61–82%).
| Component | Amount (mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazol-5-amine | 1.0 | Acetic acid | 110 | 28 | 75 |
| 2,2-Dihydroxy-1-phenylethanone | 1.0 | ||||
| Aniline | 1.0 | ||||
| 4-Hydroxy-6-methyl-2H-pyran-2-one | 1.0 |
The product is isolated by filtration and purified via flash column chromatography.
Bromination of Pyrrolo[3,4-b]pyridin-5-one
Selective bromination at the 2-position is crucial to obtain 2-bromo derivatives. This is typically achieved by treating the pyrrolo[3,4-b]pyridin-5-one core with brominating agents such as N-bromosuccinimide (NBS) under mild conditions:
- The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
- A base such as triethylamine may be used to facilitate the bromination.
- Reaction times vary from 1 to 16 hours depending on reagent concentration and temperature.
This approach ensures regioselective bromination without affecting other sensitive functional groups.
Suzuki Coupling for Functionalization
For further derivatization or to introduce aryl substituents, Suzuki cross-coupling reactions are employed:
- The 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one intermediate is reacted with arylboronic acids under palladium catalysis.
- Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate as base.
- The reaction is performed in a dioxane/water mixture at 80 °C to reflux for 1–16 hours.
- This method allows the introduction of various aryl groups, expanding the compound's chemical diversity and potential biological activity.
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also been reported for related pyrazolo-pyridine derivatives:
- This technique uses microwave irradiation at high temperatures (up to 250 °C) for short durations (~15 min).
- It enhances reaction rates and yields while reducing solvent use.
- The approach is particularly useful for synthesizing bis-pyrazolopyridine derivatives but can be adapted for pyrrolo[3,4-b]pyridin-5-one frameworks.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Four-Component Bicyclization | Pyrazol-5-amine, arylglyoxals, amines, 4-hydroxy-6-methyl-2H-pyran-2-one, AcOH, MW 110 °C | Flexible, scalable, diverse scaffolds | 61–82 | Microwave-assisted, mild acidic conditions |
| Selective Bromination | NBS or Br2, organic solvent, triethylamine, RT | Regioselective bromination | 70–90 (typical) | Mild conditions, preserves functionality |
| Suzuki Coupling | 2-bromo intermediate, arylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C | Versatile functionalization | 60–85 | Enables aryl substitution |
| Microwave-Assisted Solvent-Free | Pyrazolopyridine precursors, microwave, 250 °C | Rapid, environmentally friendly | 65–80 | High temperature, solvent-free |
Chemical Reactions Analysis
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromotrimethylsilane for bromination, hydrazine monohydrate for cyclization, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted pyrrolopyridines and their derivatives .
Scientific Research Applications
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-b]pyridin-5-one scaffold is versatile, with substituent variations dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Substituent Position and Halogen Effects
- 4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1251217-15-8, C₁₀H₁₁BrN₂O):
- Absence of a methyl group reduces lipophilicity compared to the target compound .
Functional Group Modifications
- 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2, C₁₅H₁₃ClN₂O₂):
Hydrophilic vs. Hydrophobic Substituents
- 6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3, C₉H₁₀N₂O₂):
Complex Polyheterocyclic Derivatives
- 2-Benzyl-7-(4-methoxyphenyl)-6-(3-morpholinopropyl)-3-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (11o): Incorporates morpholinopropyl and methoxyphenyl groups, increasing molecular complexity (MW 621.31 g/mol). These substituents may improve blood-brain barrier penetration for CNS-targeted therapies .
Biological Activity
2-Bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 215.06 g/mol
- CAS Number : Not specifically listed but closely related compounds exist.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, a related compound showed significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cancers .
- Anti-inflammatory Effects :
- Antioxidant Properties :
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound's structure allows it to interact with various kinases, inhibiting their activity and thereby affecting cellular signaling pathways crucial for cancer progression and inflammation.
- Epigenetic Modulation : Emerging studies suggest that it may influence gene expression through epigenetic mechanisms, particularly by modulating bromodomain-containing proteins involved in chromatin remodeling .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves cyclization of halogenated pyridine precursors with amines, followed by bromination and oxidation. Key steps include:
- Cyclization : Use of strong bases (e.g., NaH or KOtBu) in polar aprotic solvents like DMF or THF to facilitate ring closure .
- Bromination : Electrophilic substitution at the 2-position using brominating agents (e.g., NBS) under controlled temperatures to avoid over-halogenation .
- Purification : Chromatography or crystallization to isolate the product, with yields optimized by adjusting solvent polarity and reaction time .
Q. How is the molecular structure of 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one characterized?
- Answer : Multi-modal spectroscopic and computational methods are employed:
- NMR : H and C NMR confirm regiochemistry of bromine and methyl groups. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the pyrrolo ring protons show splitting patterns indicative of fused rings .
- Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ at m/z 241.97 for C₈H₇BrN₂O) .
- X-ray Crystallography : Resolves the bicyclic framework and confirms the cis arrangement of bromine and methyl substituents .
Advanced Research Questions
Q. What role does bromine substitution play in modulating biological activity, and how can this be exploited in drug design?
- Answer : Bromine enhances electrophilicity and influences target binding:
- Mechanistic Insight : The bromine atom at C2 increases electrophilic character, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets) .
- Case Study : In DPP-IV inhibitors like BMS-767778, bromine improves selectivity by sterically blocking off-target interactions .
- SAR Strategy : Replace bromine with other halogens (Cl, I) or bioisosteres (CF₃) to balance reactivity and metabolic stability .
Q. How can structure-activity relationship (SAR) studies optimize the pyrrolo[3,4-b]pyridin-5-one scaffold for therapeutic applications?
- Answer : Key modifications include:
- C6 Methyl Group : Enhances lipophilicity and bioavailability. Removal reduces membrane permeability by ~40% .
- C2 Bromine Replacement : Substitution with methoxy groups reduces cytotoxicity but decreases potency against kinases .
- Core Modifications : Introducing a carboxylate at C7 (as in BMS-767778) improves water solubility and pharmacokinetics .
- Data Table :
| Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| C2-Br, C6-Me | 12 nM (DPP-IV) | 15 |
| C2-Cl, C6-Me | 85 nM | 22 |
| C2-CF₃, C6-H | 45 nM | 8 |
| Source: Adapted from |
Q. How do contradictory data on synthetic yields arise, and what analytical methods resolve these discrepancies?
- Answer : Variations stem from impurities in starting materials or unoptimized reaction conditions:
- Root Causes :
- Impure brominating agents (e.g., NBS with residual succinimide) reduce yields by 15–20% .
- Incomplete cyclization due to insufficient base strength (e.g., NaHCO₃ vs. NaH) .
- Resolution :
- HPLC-MS : Detects byproducts (e.g., di-brominated species) and quantifies purity .
- In Situ Monitoring : ReactIR tracks intermediate formation during cyclization to optimize reaction time .
Q. What computational tools predict the binding mode of 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one with biological targets?
- Answer : Molecular docking and MD simulations are critical:
- Docking (AutoDock Vina) : Predicts affinity for kinase ATP pockets, with bromine forming a halogen bond to backbone carbonyls (e.g., FGFR1: ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Reveals stable binding over 100 ns, with methyl groups reducing conformational flexibility of the target .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to screen base/solvent combinations for >90% yield .
- Toxicity Screening : Employ hepatic microsome assays (e.g., human CYP3A4) to assess metabolic stability .
- Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
